molecular formula C20H16FN7O5 B2395283 7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 941874-44-8

7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2395283
CAS RN: 941874-44-8
M. Wt: 453.39
InChI Key: LRTLSUWRDWRKBH-KTWYXVPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H16FN7O5 and its molecular weight is 453.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Studies focusing on the synthesis of related compounds emphasize the development of novel chemical entities with potential therapeutic applications. For example, the synthesis of 1-allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione as a step towards NMDA receptor antagonists showcases the methodology for creating compounds with specific biological activities (L. Xun & Hu Qing-ping, 2004). Similarly, the creation of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones highlights the design of water-soluble tricyclic xanthine derivatives for neurodegenerative diseases, providing examples of multitarget drug development (A. Brunschweiger et al., 2014).

Biological Activity

Research on the biological activity of similar compounds reveals their potential in addressing health conditions. The study on N-substituted indole derivatives for their anticancer activity against MCF-7 human breast cancer cell line demonstrates the process of evaluating chemical compounds for specific therapeutic effects (N. Kumar & Sanjay K. Sharma, 2022).

Interaction with Biological Targets

Investigations into the interactions with biological targets, such as the depletion of human O6-alkylguanine-DNA alkyltransferase by substituted purine derivatives, provide insights into the mechanism of action of these compounds at the molecular level (R. Moschel et al., 1992).

Antimicrobial Applications

The antimicrobial potential of synthesized compounds, as demonstrated by the study on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, underlines the importance of chemical synthesis in developing new antimicrobial agents (N. Desai et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione' involves the condensation of 4-fluorobenzaldehyde with 3-methyl-1H-purine-2,6(3H,7H)-dione, followed by the addition of a hydrazine derivative and a nitrofuran derivative. The resulting product is then subjected to a dehydration reaction to form the final compound.", "Starting Materials": [ "4-fluorobenzaldehyde", "3-methyl-1H-purine-2,6(3H,7H)-dione", "hydrazine derivative", "nitrofuran derivative" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of a suitable catalyst to form an intermediate product.", "Step 2: Addition of a hydrazine derivative to the intermediate product to form a hydrazone intermediate.", "Step 3: Addition of a nitrofuran derivative to the hydrazone intermediate to form the final product.", "Step 4: Dehydration of the final product to form '7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione'." ] }

CAS RN

941874-44-8

Molecular Formula

C20H16FN7O5

Molecular Weight

453.39

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C20H16FN7O5/c1-26-17-16(18(29)24-20(26)30)27(11-12-4-6-13(21)7-5-12)19(23-17)25-22-10-2-3-14-8-9-15(33-14)28(31)32/h2-10H,11H2,1H3,(H,23,25)(H,24,29,30)/b3-2+,22-10+

InChI Key

LRTLSUWRDWRKBH-KTWYXVPMSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])CC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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